molecular formula C16H19N3O3 B11811561 tert-Butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate

tert-Butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate

Cat. No.: B11811561
M. Wt: 301.34 g/mol
InChI Key: HYPHWWIATGMCAO-UHFFFAOYSA-N
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Description

tert-Butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate typically involves the reaction of a pyrimidinyl derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine functionality .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and interactions due to its ability to form stable complexes with biological molecules .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .

Comparison with Similar Compounds

  • tert-Butyl (2-aminophenyl)carbamate
  • tert-Butyl (4-hydroxybutyl)carbamate
  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Comparison: Compared to similar compounds, tert-butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate is unique due to its specific combination of functional groups. This uniqueness allows it to participate in a broader range of chemical reactions and applications. Its stability and reactivity also make it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

tert-butyl N-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)methyl]carbamate

InChI

InChI=1S/C16H19N3O3/c1-16(2,3)22-15(21)17-10-13-18-12(9-14(20)19-13)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,17,21)(H,18,19,20)

InChI Key

HYPHWWIATGMCAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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